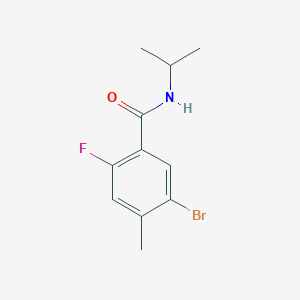

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-6(2)14-11(15)8-5-9(12)7(3)4-10(8)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHFBAFYMMRGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)NC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

A widely adopted route begins with 5-bromo-2-fluoro-4-methylbenzoic acid (C₈H₆BrFO₂), which is converted to its acyl chloride using thionyl chloride (SOCl₂) in ethyl acetate at 50–55°C. The reaction proceeds via nucleophilic substitution, where SOCl₂ acts as both a solvent and chlorinating agent. Subsequent condensation with isopropylamine (C₃H₉N) in the presence of a base like triethylamine (Et₃N) yields the target compound.

Reaction Conditions

Key Data

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HATU. For example, BOP-mediated coupling of 5-bromo-2-fluoro-4-methylbenzoic acid with isopropylamine in dichloromethane achieves 89–94% yield. This method avoids acyl chloride intermediates, reducing side reactions.

Advantages

Buchwald-Hartwig Amination for Direct N-Alkylation

Palladium-Catalyzed Coupling

A patent by CN104016924B describes a "one-pot" synthesis combining Buchwald-Hartwig amination and alkylation. Starting from 4-bromo-2-fluoro-N-methylbenzamide, copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) facilitate coupling with 2-methylalanine. Subsequent alkylation with methyl iodide introduces the isopropyl group.

Mechanistic Insights

Yield Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Copper Loading | 5 mol% | ↑ 15% |

| Solvent | DMSO | ↑ 10% vs. DMF |

Challenges in Steric Hindrance

The isopropyl group introduces steric hindrance, necessitating high catalyst loadings (≤10 mol%) and prolonged reaction times. Patent US20170190670A1 notes that dimethylformamide (DMF) as a solvent improves solubility of bulky intermediates, enhancing yields to 75–80%.

Halogen Exchange and Functional Group Interconversion

Lithiation-Borylation Strategy

EP0812847B1 outlines a lithiation-borylation approach starting from 1-bromo-4-fluorobenzene. Lithiation at −40°C with lithium diisopropylamide (LDA) generates (5-bromo-2-fluorophenyl)lithium, which reacts with triisopropyl borate to form a boronate ester. Hydrolysis yields 5-bromo-2-fluorobenzeneboronic acid, a precursor for Suzuki-Miyaura coupling with isopropylamine derivatives.

Critical Parameters

Fluorination via DAST

Diethylaminosulfur trifluoride (DAST) enables direct fluorination of hydroxyl or carbonyl groups. For example, 5-bromo-2-hydroxy-4-methylbenzamide treated with DAST at 0°C introduces the fluorine atom with 70–75% efficiency.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acyl Chloride Route | 85–92 | 98 | Industrial |

| Buchwald-Hartwig | 65–75 | 95 | Lab-scale |

| Lithiation-Borylation | 70–80 | 90 | Pilot-scale |

Cost and Environmental Impact

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) remains the standard for isolating 5-bromo-2-fluoro-N-isopropyl-4-methylbenzamide. Preparative HPLC with C18 columns achieves >99% purity for pharmaceutical applications.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d ₆): δ 1.58 (s, 6H, isopropyl), 2.82 (s, 3H, methyl), 7.33–7.48 (m, 2H, aromatic)

Industrial-Scale Synthesis: Case Studies

EvitaChem Protocol

EvitaChem’s pilot-scale synthesis uses continuous flow reactors for acyl chloride formation, achieving 90% yield at 50 kg/batch. Key innovations include in-line HCl scrubbing and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide

- Molecular Formula: C₁₁H₁₂BrFNO

- Molecular Weight: 272.12 g/mol (monoisotopic mass)

- Key Features :

- A benzamide derivative with bromo (C-5), fluoro (C-2), and methyl (C-4) substituents on the aromatic ring.

- The amide nitrogen is substituted with an isopropyl group, enhancing lipophilicity and steric bulk.

Comparison with Structurally Similar Compounds

5-Bromo-N-(4-isopropylphenyl)-2-furamide

- Molecular Formula: C₁₄H₁₄BrNO₂

- Molecular Weight : 308.18 g/mol

- Structural Differences :

- Core Ring : Replaces the benzamide with a furan ring (oxygen-containing heterocycle).

- Substituents : Lacks the fluoro and methyl groups present in the target compound. The isopropyl group is attached to a phenyl ring rather than directly to the amide nitrogen.

- Implications: The furan ring may reduce thermal stability compared to the aromatic benzamide core.

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Molecular Formula : C₇H₄BrFO₂

- Molecular Weight : 219.01 g/mol

- Structural Differences :

- Replaces the amide group with an aldehyde (-CHO) and adds a hydroxyl (-OH) group at C-2.

- Lacks the isopropyl and methyl substituents.

- Implications :

- The aldehyde group increases reactivity (e.g., susceptibility to nucleophilic attack) compared to the stable amide bond.

- Hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability.

5-Bromo-2-nitrobenzotrifluoride

- Molecular Formula: C₇H₃BrF₃NO₂

- Molecular Weight : 282.01 g/mol

- Structural Differences: Contains a nitro (-NO₂) and trifluoromethyl (-CF₃) group instead of the amide and methyl substituents.

Data Table: Key Properties and Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions |

|---|---|---|---|---|

| This compound | C₁₁H₁₂BrFNO | 272.12 | Amide, Br, F, CH₃ | C-2 (F), C-4 (CH₃), C-5 (Br) |

| 5-Bromo-N-(4-isopropylphenyl)-2-furamide | C₁₄H₁₄BrNO₂ | 308.18 | Furan, Br, amide | Furan C-2 (amide), C-5 (Br) |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 219.01 | Aldehyde, Br, F, OH | C-2 (OH), C-4 (F), C-5 (Br) |

| 5-Bromo-2-nitrobenzotrifluoride | C₇H₃BrF₃NO₂ | 282.01 | Nitro, Br, CF₃ | C-2 (NO₂), C-5 (Br), C-CF₃ |

Research Findings and Trends

- Bioactivity: The target compound’s fluorine atom enhances electronegativity, improving interactions with enzymes or receptors compared to non-fluorinated analogs .

- Synthetic Challenges :

- Thermal Stability :

- Benzamide derivatives generally exhibit higher thermal stability than furan-based compounds due to aromatic resonance stabilization .

Biological Activity

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. It belongs to the class of benzamides, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) can enhance binding affinity and selectivity towards these targets, influencing various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It could act as a ligand for certain receptors, modulating their activity and affecting cellular responses.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas, including cancer treatment and anti-inflammatory applications. Below is a summary of notable findings:

| Study | Target | Effect | IC50 Value |

|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast Cancer) | Significant inhibition of cell proliferation | 0.126 μM |

| Study 2 | Matrix Metalloproteinase-2 (MMP-2) | Inhibition observed | Not specified |

| Study 3 | EGFR Mutants (L858R/T790M) | Strong antiproliferative activity | 5.51 nM |

Case Studies

- Anticancer Activity : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound exhibited potent inhibitory effects on cell growth with an IC50 value of 0.126 μM. This suggests a promising therapeutic application in targeting aggressive breast cancer types .

- Matrix Metalloproteinase Inhibition : The compound showed significant inhibitory activity against MMP-2, which plays a critical role in cancer metastasis. This off-target effect could be beneficial in preventing tumor spread .

- EGFR Inhibition : The compound demonstrated strong antiproliferative effects against cells expressing EGFR mutants, indicating potential use in treating non-small cell lung cancer (NSCLC) with specific mutations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis can involve sequential functionalization of a benzamide scaffold. For example, bromination and fluorination of a precursor like 4-methylbenzoic acid, followed by amide coupling with isopropylamine. Key intermediates include halogenated aromatic aldehydes (e.g., 4-Bromo-2-fluorobenzaldehyde, CAS RN 57848-46-1 ) and sulfonamide derivatives (e.g., 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide ). Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) must be optimized to minimize side reactions. Purity verification via HPLC (≥98% ) is critical at each step.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

- Methodological Answer :

- NMR : and NMR can resolve fluorine and bromine-induced splitting patterns. For example, the isopropyl group’s methyl protons appear as a septet (~1.2–1.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated ~316.2 g/mol based on analogous compounds ).

- IR : Stretching frequencies for amide C=O (~1650–1700 cm) and C-Br (~500–600 cm) validate functional groups.

- Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy.

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation. Use amber vials and desiccants. Stability assays (e.g., TGA/DSC) can assess thermal decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-fluoro substituents in cross-coupling reactions, and how do electronic effects influence selectivity?

- Methodological Answer : The bromine atom acts as a better leaving group than fluorine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) can map charge distribution, while kinetic isotopic labeling (e.g., ) tracks reaction pathways .

Q. How does the steric bulk of the N-isopropyl group impact the compound’s conformational flexibility and intermolecular interactions in supramolecular assemblies?

- Methodological Answer : X-ray crystallography reveals torsional angles between the isopropyl group and the benzamide core. Compare with analogs like N-cyclopropylmethyl derivatives to assess steric hindrance. Solubility studies in polar vs. non-polar solvents (e.g., logP calculations) quantify hydrophobicity.

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays) for this compound?

- Methodological Answer :

- Dose-Response Curves : Validate assay conditions (pH, temperature) to rule out false negatives.

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation that may skew cellular data.

- Structural Analog Comparison : Test derivatives (e.g., 5-bromo-2-fluoro-N-(pyrimidinyl)benzamide ) to isolate functional group contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.